2-cyclopropyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide
Description
Properties
IUPAC Name |
2-cyclopropyl-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-15-11-6-5-10(14-13(17)7-9-3-4-9)8-12(11)16(2)20(15,18)19/h5-6,8-9H,3-4,7H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFDRUXZIPQVNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)CC3CC3)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide typically involves the reaction of cyclopropylamine with a suitable thiadiazole precursor. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reaction. The process may also involve steps like refluxing and purification through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and efficiency in the production process. Post-reaction, the product is typically purified using techniques like distillation, crystallization, or chromatography to meet the required quality standards.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or thiadiazole moieties, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols; reactions often conducted in polar solvents under mild to moderate temperatures.
Major Products
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-cyclopropyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide typically involves multi-step organic reactions that include cyclization and functionalization processes. Characterization is performed using techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and X-ray crystallography to confirm the molecular structure and purity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that derivatives of thiadiazole compounds demonstrate moderate to significant antibacterial and antifungal activities due to their lipophilicity and ability to interact with microbial membranes .
Anticancer Potential
Research has highlighted the anticancer potential of compounds containing the benzo[c][1,2,5]thiadiazole moiety. These compounds have been tested against various cancer cell lines:
- Cell viability assays revealed that certain derivatives can induce apoptosis in cancer cells, suggesting a mechanism that may involve the disruption of cellular signaling pathways .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes:
- Cholinesterase inhibitors are crucial in treating neurodegenerative diseases. Studies indicate that similar compounds show promising inhibitory activity against butyrylcholinesterase and acetylcholinesterase enzymes .
Material Science Applications
In addition to biological applications, this compound may find applications in materials science:
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, inhibiting or modulating their activity, which can lead to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo-Fused Thiadiazole Derivatives
(E)-2-((2,3-Dihydrobenzo[b][1,4]Dioxin-2-yl)Methylene)Hydrazine-1-Carbothioamide ()
- Structural Differences : This compound incorporates a benzodioxine ring fused to a thiadiazole, whereas the target molecule features a benzo[c][1,2,5]thiadiazole with dimethyl and dioxido substituents. The absence of a cyclopropyl acetamide in ’s compound reduces steric hindrance and alters electronic properties.
- Synthetic Pathways : Both compounds utilize thiosemicarbazide intermediates, but the target compound’s synthesis likely requires additional steps for cyclopropane introduction and dimethyl-dioxido functionalization .
1,3-Dioxane-4,6-Dione Derivatives ()
- Functional Group Comparison: Compounds like 1,3-dioxane-4,6-dione share a dioxane ring but lack the thiadiazole and acetamide groups.
Thiazolylmethylcarbamate Analogs ()
- Heterocyclic Core : Thiazole-based analogs (e.g., thiazol-5-ylmethyl carbamates) differ in their heterocyclic core (thiazole vs. thiadiazole). Thiadiazoles generally exhibit stronger electron-withdrawing effects, which may enhance binding affinity in enzyme inhibition compared to thiazoles.
- Biological Implications : The cyclopropyl acetamide in the target compound could mimic carbamate groups in ’s analogs, but with improved metabolic stability due to the cyclopropane’s rigidity .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Challenges : The target compound’s synthesis likely involves multi-step protocols, including cyclopropanation (via methods analogous to ’s La(OTf)₃-catalyzed reactions) and thiadiazole functionalization .
- Crystallographic Validation : Tools like SHELX are indispensable for resolving the compound’s 3D structure, particularly the conformation of the cyclopropyl group and dioxido-thiadiazole system .
Biological Activity
The compound 2-cyclopropyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula: C₁₃H₁₅N₃O₃S
- Molecular Weight: Approximately 293.35 g/mol
The compound features a cyclopropyl group and a benzo[c][1,2,5]thiadiazole moiety that contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies have indicated that similar thiadiazole derivatives can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.
- Antimicrobial Activity: Preliminary studies suggest that derivatives of thiadiazole compounds exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi.
Therapeutic Applications
The compound has shown promise in several therapeutic areas:
- Anticancer Activity: Research indicates that compounds with similar structures can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential.
- Anti-inflammatory Effects: Thiadiazole derivatives have been reported to reduce inflammation in animal models by modulating cytokine production and inhibiting inflammatory pathways.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of thiadiazole derivatives. The results demonstrated that a related compound significantly inhibited the growth of various cancer cell lines (e.g., MCF-7 and A549) with an IC50 value in the low micromolar range. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
Study 2: Antimicrobial Properties
In another investigation focused on antimicrobial activity, researchers synthesized several thiadiazole derivatives and tested them against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use as an antimicrobial agent .
Data Table: Biological Activity Overview
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound with high purity?
The synthesis typically involves multi-step pathways, including:
- Step 1: Formation of the benzo[c][1,2,5]thiadiazole core via cyclization reactions under acidic or basic conditions.
- Step 2: Introduction of the cyclopropyl-acetamide moiety via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride or thioether-forming reagents).
- Step 3: Final purification via recrystallization (e.g., using ethanol or pet-ether) or column chromatography. Critical parameters include temperature control (60–100°C), solvent selection (DMF, acetonitrile), and pH adjustments to minimize side reactions. Analytical techniques like TLC and NMR are essential for monitoring progress .
Q. How can the structural identity of this compound be confirmed post-synthesis?
Use a combination of:
- 1H/13C NMR: To verify hydrogen and carbon environments, particularly the cyclopropyl group (δ ~1.0–2.0 ppm) and sulfone groups (δ ~3.5–4.5 ppm).
- Mass Spectrometry (MS): To confirm molecular weight (e.g., [M+H]+ at m/z 375.42 for the parent ion) .
- IR Spectroscopy: To identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the acetamide) .
Q. What in vitro assays are suitable for preliminary biological screening?
Prioritize assays aligned with structural analogs:
- Anticancer activity: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM.
- Antimicrobial screening: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Include positive controls (e.g., doxorubicin for anticancer studies) and validate results with dose-response curves .
Advanced Research Questions
Q. How can reaction pathways be optimized to improve yield and selectivity?
- Computational modeling: Use density functional theory (DFT) to predict intermediates and transition states, focusing on sulfone group stability .
- Design of Experiments (DoE): Apply factorial designs to test variables like solvent polarity (DMF vs. THF), catalyst loading (e.g., Pd/C), and reaction time. For example, a 2³ factorial design can identify interactions between temperature, pH, and reagent stoichiometry .
- In situ monitoring: Employ HPLC-MS to detect byproducts (e.g., hydrolyzed acetamide derivatives) and adjust conditions dynamically .
Q. How can contradictory bioactivity data between structural analogs be resolved?
- Structure-Activity Relationship (SAR) studies: Compare substituent effects (e.g., methyl vs. cyclopropyl groups) on target binding using molecular docking (e.g., AutoDock Vina).
- Metabolic stability assays: Test cytochrome P450 inhibition to rule out false positives due to compound degradation.
- Orthogonal validation: Repeat assays in multiple cell lines or with alternative methods (e.g., flow cytometry vs. luminescence) to confirm activity .
Q. What strategies mitigate instability of the sulfone moiety during storage?
- Lyophilization: Store the compound as a lyophilized powder under inert gas (argon) to prevent oxidation.
- Buffered solutions: Use pH 7.4 phosphate-buffered saline (PBS) for aqueous formulations, avoiding reducing agents that may degrade sulfone groups.
- Accelerated stability testing: Conduct stress studies at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
Q. How can computational tools predict off-target interactions for this compound?
- Molecular dynamics simulations: Simulate binding to non-target proteins (e.g., hERG channels) using software like GROMACS.
- Pharmacophore modeling: Map electrostatic and hydrophobic features to identify potential off-targets in databases like ChEMBL .
Methodological Considerations Table
| Challenge | Recommended Approach | Key References |
|---|---|---|
| Low synthetic yield | Optimize coupling reactions with Pd(OAc)₂ catalysis; use microwave-assisted synthesis. | |
| Spectral data ambiguity | Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in the thiadiazole region. | |
| Biological activity variability | Standardize cell culture conditions (e.g., serum-free media) to reduce assay noise. | |
| Solubility limitations | Use co-solvents (DMSO:PBS 1:9 v/v) or nanoformulation (liposomes) for in vivo studies. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
